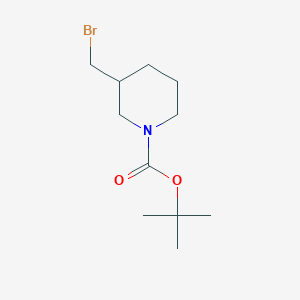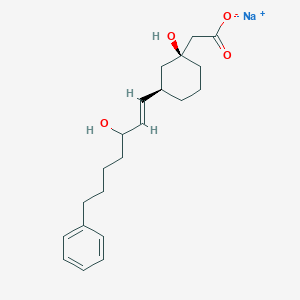
2-Methylarachidonoyl-(2'-fluoroethyl)amide
Descripción general
Descripción
2-Methylarachidonoyl-(2'-fluoroethyl)amide, or 2-MAFE, is an important synthetic compound that has been studied in recent years for its potential applications in scientific research. 2-MAFE has a range of biochemical and physiological effects, and has been found to have potential applications in the fields of pharmacology, toxicology, and biochemistry.
Aplicaciones Científicas De Investigación
Enzymatic Hydrolysis and Cellular Uptake : One study focused on the enzymatic activity related to endocannabinoids, investigating how compounds like 2-Methylarachidonoyl-(2'-fluoroethyl)amide interact with cellular uptake mechanisms. It was found that hydrolysis does not regulate the cellular uptake of certain endocannabinoids in specific cell types (Fowler & Ghafouri, 2008).
Chemical Synthesis and Radiopharmaceuticals : Another study detailed the copper-mediated reduction of fluoroethyl azides to fluoroethylamines, highlighting its application in the synthesis of radiopharmaceuticals. This research is particularly relevant for the development of positron emission tomography tracers containing amine, amide, and N-heterocyclic moieties (Glaser et al., 2012).
Inhibition of Endocannabinoid Biosynthesis : A significant breakthrough was made in the development of potent and specific inhibitors of endocannabinoid biosynthesis. These inhibitors have implications for research into the biological roles of endocannabinoids (Bisogno et al., 2006).
Pharmacology of Fatty Acid Amides : The pharmacological activities of various fatty acid amides, including compounds structurally similar to this compound, were investigated. These studies provide insights into their roles in biological processes such as vasodilation, neuroprotection, and antinociception (Hanuš et al., 2014).
Enzyme Inhibitors and Receptor Activity : Research on enzyme inhibitors like methyl arachidonyl fluorophosphonate has provided insights into their potency and specificity in inhibiting anandamide amidase, a key enzyme in the metabolism of endocannabinoids. This research is crucial for understanding the interaction of similar compounds with cannabinoid receptors (Deutsch et al., 1997).
Mecanismo De Acción
Target of Action
2-Methylarachidonoyl-(2’-fluoroethyl)amide is an analog of arachidonylethanolamide (anandamide). It is a potent, selective CB1 cannabinoid receptor agonist . The CB1 receptor is primarily located in the central nervous system and is responsible for mediating the psychoactive effects of cannabis .
Mode of Action
This compound interacts with its target, the CB1 receptor, by binding to it. This binding confers considerably increased binding affinity for the CB1 receptor . The addition of an α-methyl group at the C-2 position of arachidonic acid gives the compound enhanced metabolic stability .
Biochemical Pathways
As a cb1 receptor agonist, it likely influences the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Pharmacokinetics
The compound’s metabolic stability is enhanced by the addition of an α-methyl group at the c-2 position of arachidonic acid . This suggests that the compound may have a longer half-life and greater bioavailability compared to compounds without this modification .
Result of Action
The result of 2-Methylarachidonoyl-(2’-fluoroethyl)amide’s action is likely similar to that of other CB1 receptor agonists. It can fully substitute for Δ9-THC (the main psychoactive component of cannabis) in animal self-administration tests .
Action Environment
The action environment of 2-Methylarachidonoyl-(2’-fluoroethyl)amide is likely to be influenced by a variety of factors. These could include the presence of other compounds, the specific physiological environment within the body, and individual genetic factors. More research is needed to fully understand these influences .
Análisis Bioquímico
Biochemical Properties
2-Methylarachidonoyl-(2’-fluoroethyl)amide interacts with various enzymes and proteins in biochemical reactions. It binds to the CB 1 cannabinoid receptor with high affinity . The nature of these interactions is primarily through binding interactions, where the compound fits into the active site of the enzyme or protein, leading to a biochemical response.
Cellular Effects
2-Methylarachidonoyl-(2’-fluoroethyl)amide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the CB 1 cannabinoid receptor can trigger a cascade of cellular responses, leading to changes in cell function.
Molecular Mechanism
The molecular mechanism of action of 2-Methylarachidonoyl-(2’-fluoroethyl)amide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to the CB 1 cannabinoid receptor, it can activate or inhibit the receptor’s function, leading to changes in downstream signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Methylarachidonoyl-(2’-fluoroethyl)amide vary with different dosages in animal models . At high doses, the compound can fully substitute for Δ 9 -THC in animal self-administration tests
Metabolic Pathways
2-Methylarachidonoyl-(2’-fluoroethyl)amide is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2-methylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)23(26)25-21-20-24/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,25,26)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNZALKMVCHHZ-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




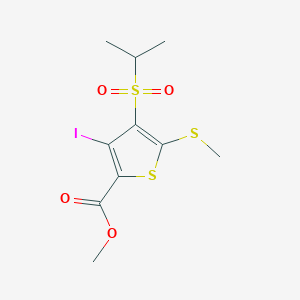

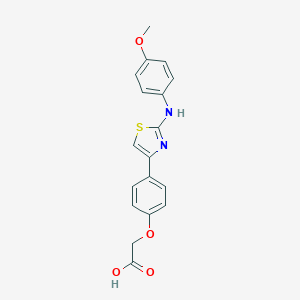
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
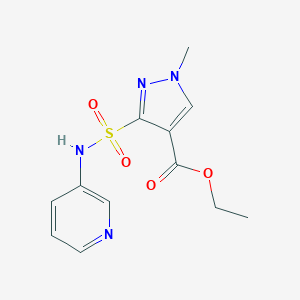
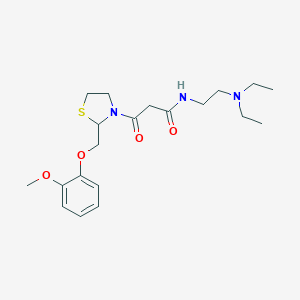


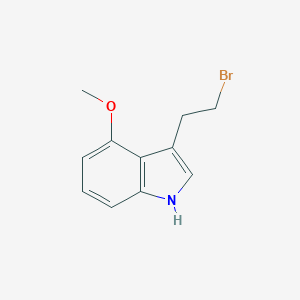
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)
